Tris(cyclopentadienyl)praseodymium

Beschreibung

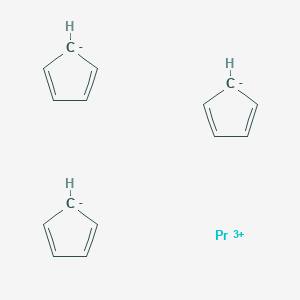

Tris(cyclopentadienyl)praseodymium, (C₅H₅)₃Pr, is an organometallic complex of praseodymium (Pr³⁺) with three cyclopentadienyl (Cp) ligands. Key properties include:

- Molecular Weight: 336.20 g/mol .

- Appearance: Yellow powder .

- Thermal Stability: Decomposes at 427°C and sublimes at 220°C under vacuum (0.01 mm Hg) .

- Sensitivity: Air- and moisture-sensitive, requiring argon or vacuum packaging .

- Applications: Used in organometallic synthesis, catalysis, and as a precursor for chemical vapor deposition (CVD) or metal-organic chemical vapor deposition (MOCVD) processes .

Eigenschaften

IUPAC Name |

cyclopenta-1,3-diene;praseodymium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H5.Pr/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHYOYODNXUAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11077-59-1 | |

| Record name | Tris(η5-2,4-cyclopentadien-1-yl)praseodymium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11077-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(eta5-2,4-cyclopentadien-1-yl)praseodymium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011077591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(η5-2,4-cyclopentadien-1-yl)praseodymium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Choice of Praseodymium Precursors

Praseodymium trichloride (PrCl₃) is the most common starting material due to its commercial availability and reactivity. Alternatives like praseodymium nitrate (Pr(NO₃)₃) are less favored due to nitrate’s oxidizing nature, which complicates reaction control.

Alkali Metal Cyclopentadienyl Complexes

Sodium cyclopentadienylide (NaCp) is preferred for its high reactivity and ease of preparation. It is synthesized by deprotonating cyclopentadiene (C₅H₆) with sodium hydride (NaH) in tetrahydrofuran (THF) or dimethoxyethane (DME):

The exothermic reaction requires cooling to -20°C to mitigate side reactions.

Synthesis Protocols and Optimization

Standard Laboratory-Scale Synthesis

A representative procedure involves:

-

Preparation of NaCp : Cyclopentadiene (12.56 g, 95% purity) is added dropwise to NaH (7.45 g, 58.62% dispersion in oil) in dimethoxyethane (98.2 g) at -78°C under argon.

-

Reaction with PrCl₃ : A solution of PrCl₃ in THF is added to the NaCp slurry at 25°C. The mixture is stirred for 1–10 hours, forming a pale green suspension.

-

Isolation : The reaction mixture is filtered to remove NaCl, and the solvent is evaporated under vacuum to yield PrCp₃ as a crystalline powder.

Key Parameters :

-

Temperature : Reactions proceed efficiently at 25°C but can be conducted between -10°C and 250°C. Elevated temperatures accelerate kinetics but risk decomposition.

-

Solvent : THF and DME are optimal due to their polarity and ability to dissolve both ionic and organometallic species. Nonpolar solvents (e.g., hexane) yield incomplete reactions.

Table 1: Reaction Conditions and Outcomes

Industrial-Scale Production

Ereztech’s manufacturing process exemplifies commercial synthesis, emphasizing scalability and purity control:

Table 2: Industrial Synthesis Metrics

| Metric | Value | Method |

|---|---|---|

| Purity | ≥98% | Complexometric titration |

| Melting Point | 420°C | Differential scanning calorimetry |

| Yield | 85–90% | Gravimetric analysis |

Challenges and Mitigation Strategies

Moisture Sensitivity

PrCp₃ reacts violently with water, necessitating rigorous drying of solvents and reagents. Glovebox or Schlenk-line techniques are mandatory.

Byproduct Formation

Excess NaCp induces purple impurities, likely NaPrCp₄. Stoichiometric precision and incremental reagent addition mitigate this.

Oxygen Degradation

Trace oxygen darkens PrCp₃, indicating oxidation. Argon atmospheres with <1 ppm O₂ are critical.

Characterization and Quality Control

Spectroscopic Analysis

While search results lack spectral data, analogous cerium compounds exhibit ν(C=C) stretches at 1440–1480 cm⁻¹ in IR. PrCp₃’s paramagnetism complicates NMR, necessitating X-ray diffraction for structural confirmation.

Thermal Stability

PrCp₃ is stable to 420°C, beyond which it decomposes to Pr₂O₃ and cyclopentadiene oligomers.

Comparative Analysis with Cerium Analogues

The synthesis of PrCp₃ mirrors that of CeCp₃, but praseodymium’s +3 oxidation state simplifies redox control. Cerium’s +4 state requires reduction steps, as seen in ceric ammonium nitrate-based routes .

Analyse Chemischer Reaktionen

Types of Reactions: Tris(cyclopentadienyl)praseodymium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form praseodymium(IV) complexes.

Reduction: It can be reduced to form praseodymium(II) species under specific conditions.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands, such as isonitriles or phosphines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include halogens and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Ligand exchange reactions often involve the use of excess ligand and elevated temperatures.

Major Products:

Oxidation: Praseodymium(IV) cyclopentadienyl complexes.

Reduction: Praseodymium(II) cyclopentadienyl complexes.

Substitution: Various substituted cyclopentadienyl praseodymium complexes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

- Molecular Formula : C₁₅H₁₅Pr

- Molecular Weight : 336.20 g/mol

- CAS Number : 11077-59-1

- Appearance : Pale green crystalline powder

- Melting Point : Approximately 420°C

Electronic and Opto-Electronic Applications

Tris(cyclopentadienyl)praseodymium(III) is utilized in the fabrication of electronic and opto-electronic devices due to its ability to form thin films. These films are essential in the development of:

- LEDs (Light Emitting Diodes) : PrCp3 serves as a precursor in the production of phosphors used in LED technology, enhancing light emission efficiency.

- Thin Film Transistors (TFTs) : Its stable chemical properties allow for high-performance TFTs, crucial for modern display technologies.

Catalysis

PrCp3 is recognized for its catalytic properties in various chemical reactions, particularly in:

- Hydrocarbon Transformations : It facilitates reactions such as alkylation and polymerization, making it valuable in petrochemical processes.

- Organic Synthesis : The compound acts as a catalyst in synthetic pathways, aiding in the formation of complex organic molecules.

Materials Science

In materials science, this compound(III) is employed for:

- Nanomaterials Synthesis : It plays a role in the synthesis of praseodymium-based nanomaterials, which have applications in electronics and photonics.

- Magnetic Materials : Due to praseodymium's unique magnetic properties, PrCp3 is explored for use in advanced magnetic materials that can be applied in data storage technologies.

Research and Development

PrCp3 is extensively used in academic and industrial research settings:

- Analytical Chemistry : The compound is used as a standard reference material for various analytical techniques, including spectroscopy and chromatography.

- Biochemical Studies : It has potential applications in cell biology for modifying cellular environments or studying metal interactions within biological systems .

Case Study 1: Thin Film Deposition

A study conducted by American Elements highlighted the efficacy of PrCp3 in thin film deposition techniques. The compound was used to create high-quality films for opto-electronic applications, demonstrating excellent adhesion and uniformity across substrates .

Case Study 2: Catalytic Activity

Research published in the Journal of Organometallic Chemistry examined the catalytic activity of this compound(III) in hydrocarbon transformations. The results indicated that PrCp3 significantly enhanced reaction rates compared to traditional catalysts, showcasing its potential for industrial applications .

Wirkmechanismus

The mechanism of action of tris(cyclopentadienyl)praseodymium involves its ability to form stable complexes with various ligands. The cyclopentadienyl ligands provide a stable environment for the praseodymium ion, allowing it to participate in various chemical reactions. The compound’s magnetic properties are attributed to the unpaired electrons in the praseodymium ion, which interact with external magnetic fields .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Features

Physical and Thermal Properties

Biologische Aktivität

Tris(cyclopentadienyl)praseodymium, also known as PrCp3, is an organometallic compound with the molecular formula C15H15Pr. This compound has garnered attention due to its unique chemical properties and potential biological activities. The following sections delve into the synthesis, biological interactions, and research findings related to this compound.

Synthesis and Properties

This compound is synthesized through the reaction of praseodymium(III) chloride with cyclopentadienyl anion in an inert atmosphere, typically using solvents like tetrahydrofuran (THF). The resulting compound appears as a pale green crystalline powder with a melting point of approximately 420°C .

- Molecular Weight : 336.193 g/mol

- CAS Number : 11077-59-1

- Appearance : Pale green crystalline powder

- Purity : Typically ≥98% .

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its coordination chemistry. The praseodymium center can interact with various biomolecules, potentially influencing enzymatic reactions and cellular processes. The compound's unique ligand structure allows it to participate in redox reactions, which may play a role in its biological effects .

Interaction with Biomolecules

Research indicates that this compound can form complexes with proteins and nucleic acids, impacting their structure and function. For instance, studies have shown that lanthanide complexes can exhibit significant binding affinities for DNA, suggesting potential applications in gene therapy or as imaging agents in molecular biology .

Case Study: Anticancer Activity

A notable investigation explored the anticancer properties of this compound in vitro. The study demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. Table 1 summarizes key findings from this study:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| PC-3 (Prostate) | 10 | Cell cycle arrest (G2/M phase) |

| HeLa (Cervical) | 12 | Reactive oxygen species generation |

Comparative Analysis with Similar Compounds

This compound exhibits distinct biological activities when compared to other praseodymium complexes such as Tris(i-propylcyclopentadienyl)praseodymium. The differences in ligand structure significantly influence their reactivity and interaction profiles with biological targets.

Table 2: Comparison of Praseodymium Complexes

| Compound | Ligands | Biological Activity |

|---|---|---|

| This compound | Cyclopentadienyl | Anticancer properties |

| Tris(i-propylcyclopentadienyl)praseodymium | i-Propylcyclopentadienyl | Potential imaging agent |

| Praseodymium(III) nitrate | Nitrate | Limited biological activity |

Future Directions and Research Findings

Ongoing research is focused on elucidating the detailed mechanisms by which this compound interacts with cellular components. Studies are also investigating its potential applications in targeted drug delivery systems and as a therapeutic agent for various diseases, including cancer.

Q & A

Q. How can researchers optimize the synthesis of tris(cyclopentadienyl)praseodymium to ensure high purity and yield?

- Methodological Answer : Synthesis requires strict inert-atmosphere techniques (e.g., Schlenk line or glovebox) due to the compound’s air and moisture sensitivity . Key parameters include:

- Temperature control : Sublimation at 220°C under 0.01 mm Hg minimizes decomposition .

- Ligand ratio : A 3:1 molar ratio of cyclopentadienyl ligand to Pr ensures stoichiometric balance.

- Purification : Recrystallization in dry tetrahydrofuran (THF) under argon enhances purity.

Validation : Use elemental analysis (C/H content) and X-ray diffraction (XRD) to confirm structure .

Q. What experimental precautions are critical for handling this compound in reactivity studies?

- Methodological Answer :

- Storage : Seal in flame-dried glassware under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

- Reactivity setup : Conduct reactions in anhydrous solvents (e.g., toluene, hexane) with rigorous exclusion of oxygen.

- Safety protocols : Use flame-resistant lab gear and avoid water-based extinguishers; dry chemical agents (e.g., CO₂) are recommended .

Q. How can researchers characterize the electronic structure of this compound?

- Methodological Answer :

- Spectroscopy : UV-Vis-NIR spectroscopy identifies f-f transitions; X-ray absorption spectroscopy (XAS) probes Pr(III) oxidation state .

- Magnetic measurements : SQUID magnetometry quantifies paramagnetic behavior, correlating with crystal field splitting .

- Computational modeling : DFT calculations (e.g., using ADF or ORCA) model ligand-field effects and metal-ligand bonding .

Advanced Research Questions

Q. How do ligand-substitution effects in this compound derivatives influence catalytic activity in small-molecule activation?

- Methodological Answer :

- Comparative synthesis : Replace cyclopentadienyl with substituted ligands (e.g., n-butylcyclopentadienyl) to study steric/electronic effects .

- Catalytic testing : Use inert-atmosphere reactors to assess activity in CO₂ reduction or alkene polymerization.

- Data analysis : Correlate turnover frequency (TOF) with ligand donor strength (Tolman electronic parameters) and steric bulk (cone angles) .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Controlled decomposition studies : Thermogravimetric analysis (TGA) under varying atmospheres (argon vs. vacuum) clarifies decomposition pathways .

- Reproducibility checks : Cross-validate findings with independent labs using standardized protocols (e.g., heating rate: 5°C/min) .

- Theoretical alignment : Link decomposition kinetics to ligand dissociation energy models using ab initio calculations .

Q. How can researchers design experiments to probe the role of this compound in single-molecule magnetism (SMM)?

- Methodological Answer :

- Magnetic dilution : Co-crystallize with diamagnetic analogs (e.g., La analogs) to isolate Pr(III) centers for AC susceptibility studies .

- Pulsed-field measurements : Apply high magnetic fields (≥5 T) to detect slow magnetic relaxation and quantify anisotropy barriers.

- Crystallography : High-resolution XRD maps crystal field symmetry, linking geometry to magnetic hysteresis .

Theoretical and Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.